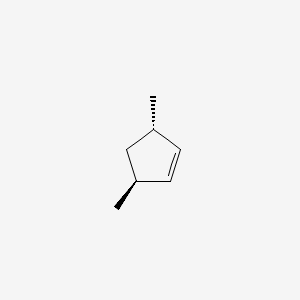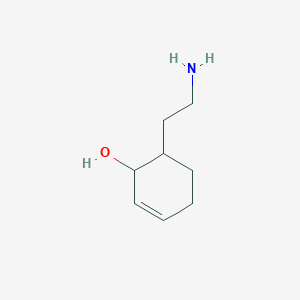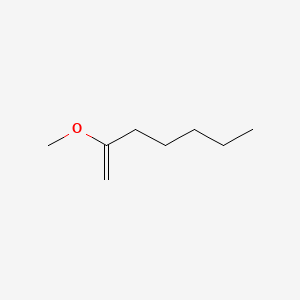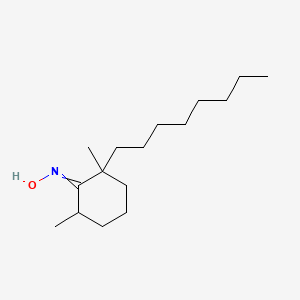
3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione is a synthetic organic compound characterized by the presence of a furan ring substituted with methoxy and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 3-methoxyfuran-2,5-dione.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-methoxyfuran-2,5-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various enzymes and receptors are explored to understand its biological activity.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the inhibition of cell division and other cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring structure that have diverse applications in medicinal chemistry and materials science.
Uniqueness
3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61418-12-0 |
|---|---|
Molecular Formula |
C14H14O7 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C14H14O7/c1-17-8-5-7(6-9(18-2)11(8)19-3)10-12(20-4)14(16)21-13(10)15/h5-6H,1-4H3 |
InChI Key |
HXGXCLNMZDDLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


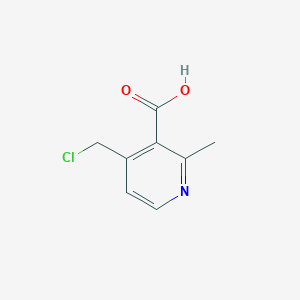
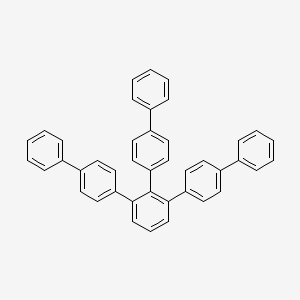
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-](/img/structure/B14582242.png)
![7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14582246.png)
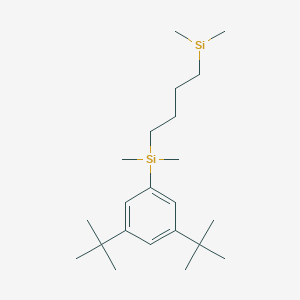
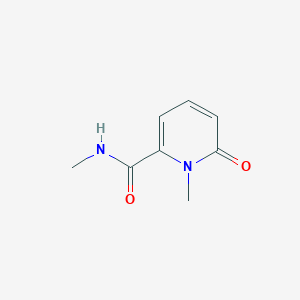
![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)
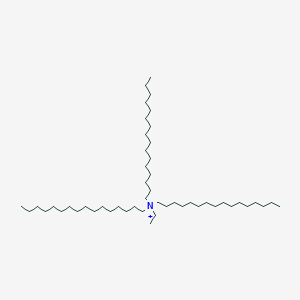
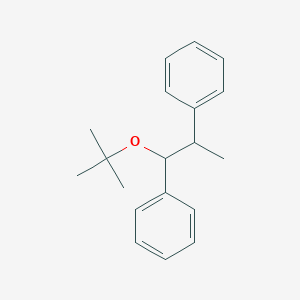
![3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one](/img/structure/B14582275.png)
